4-Methoxyquinoline-8-carboxylic acid
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Overview
Description
4-Methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol It is characterized by a quinoline core structure substituted with a methoxy group at the 4-position and a carboxylic acid group at the 8-position
Preparation Methods
The synthesis of 4-methoxyquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This reaction typically yields quinoline derivatives, including this compound, with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of eco-friendly and reusable catalysts to ensure sustainability .
Chemical Reactions Analysis
4-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 3. .
Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
4-Methoxyquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in the development of antibacterial agents. Additionally, the compound’s ability to interact with various biological pathways makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
4-Methoxyquinoline-8-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxylic acid: Lacks the methoxy group at the 4-position, which may affect its biological activity and chemical reactivity.
4-Hydroxyquinoline-8-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.
4-Chloroquinoline-8-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methoxyquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-6-12-10-7(9)3-2-4-8(10)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQCZUGNIBBIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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